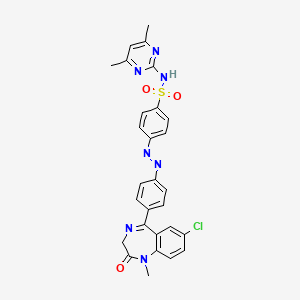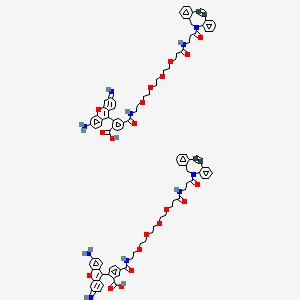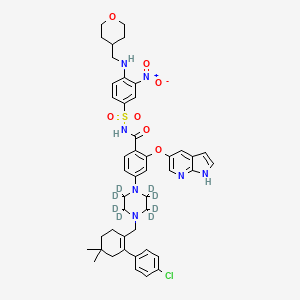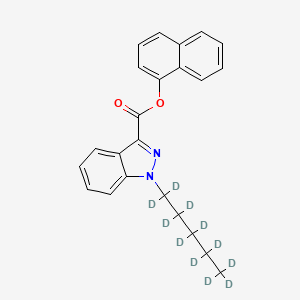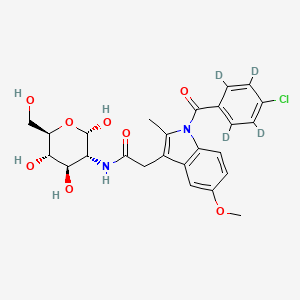![molecular formula C22H27BrN2O5 B12416447 N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide is a complex organic compound characterized by the presence of bromine, methoxy, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential neurotoxic effects and interactions with acetylcholinesterase.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase activity, leading to altered nerve pulse transmission . The compound’s effects on oxidative stress and reactive oxygen species production are also areas of interest .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Shares similar structural features and biological activities.
N-((4-bromophenyl)((3-methylbenzoyl)amino)methyl)-3-methylbenzamide: Another compound with bromine and methoxy groups, used in similar research applications.
Uniqueness
N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C22H27BrN2O5 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide |
InChI |
InChI=1S/C22H27BrN2O5/c1-29-18-11-12-19(20(14-18)30-2)25(15-16-7-6-8-17(23)13-16)22(27)10-5-3-4-9-21(26)24-28/h6-8,11-14,28H,3-5,9-10,15H2,1-2H3,(H,24,26) |
InChI Key |
SZNMMWLGOPSQBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC2=CC(=CC=C2)Br)C(=O)CCCCCC(=O)NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
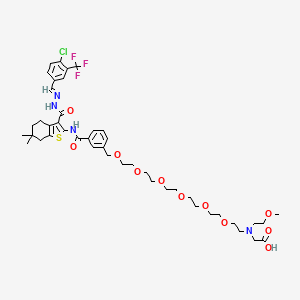
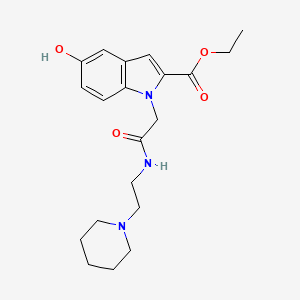
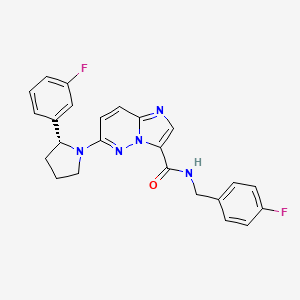

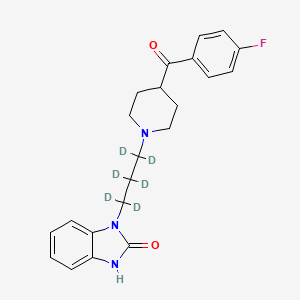
methyl dihydrogen phosphate](/img/structure/B12416408.png)
